

# Application Notes: High-Performance Polyethylene (HPPE) Fibers in Cut-Resistant Textiles

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## Compound of Interest

Compound Name: HPPE

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## Introduction

High-Performance Polyethylene (**HPPE**), also known as Ultra-High-Molecular-Weight Polyethylene (UHMWPE), is a thermoplastic-based fiber renowned for its exceptional mechanical properties and lightweight nature.<sup>[1][2][3]</sup> Produced through a gel-spinning process, **HPPE** fibers possess a highly crystalline structure with molecular chains oriented to maximize tensile strength.<sup>[2][4][5]</sup> These characteristics, including a strength-to-weight ratio up to 15 times that of steel, superior abrasion resistance, and high chemical inertness, make **HPPE** a primary material in the manufacturing of advanced cut-resistant textiles.<sup>[3][4][6]</sup> These textiles are critical components in Personal Protective Equipment (PPE) across various sectors, including industrial manufacturing, food processing, medical, and military applications.<sup>[2][6][7]</sup>

## Mechanism of Cut Resistance

The cut resistance of **HPPE**-based textiles stems from a combination of the fiber's intrinsic properties:

- **High Tensile Strength:** **HPPE** fibers exhibit extremely high tensile strength, meaning they can withstand significant force before breaking.<sup>[6]</sup> When a sharp edge comes into contact with the fabric, the high-tenacity fibers resist being severed, forcing the blade to slide over the surface.<sup>[4]</sup>

- **Hardness and Slipperiness:** The molecular structure of **HPPE** gives it a low coefficient of friction. This inherent slipperiness causes the blade to slide off the yarn's surface rather than cutting through it.
- **Energy Absorption:** **HPPE** fibers can absorb a high amount of energy before fracturing.<sup>[4]</sup> This property is crucial in dissipating the force exerted by a cutting object, further preventing penetration.

**HPPE** is frequently blended with other materials like glass, steel, or aramid fibers to enhance cut protection levels for higher-risk applications without significantly compromising comfort or flexibility.<sup>[1]</sup>

## Performance and Mechanical Properties

The performance of cut-resistant textiles is quantified using standardized testing methods that evaluate mechanical risks. The primary standards are EN 388 in Europe and ANSI/ISEA 105 in North America.<sup>[8][9]</sup>

Table 1: Key Mechanical Properties of **HPPE** Fibers

Property	Description	Performance Value
Tensile Strength	The force required to pull the fiber to its breaking point.	Up to 15 times stronger than steel on an equal weight basis. [3][6]
Abrasion Resistance	The ability of the fabric to resist surface wear from rubbing.	Very high; HPPE is also used as an engineering plastic known for abrasion resistance. [4]
Density	Mass per unit volume.	Less than 1 g/cm <sup>3</sup> ; the fiber floats on water.[4]
Chemical Resistance	Resistance to degradation from chemical agents.	High resistance to acids, alkalis, and organic solvents. [2][6]
Moisture Absorption	The degree to which the fiber absorbs water.	Negligible; HPPE is not hygroscopic.[4][6]
UV Resistance	Ability to withstand degradation from ultraviolet light.	Good, but prolonged exposure can degrade performance.[3] [6]

Table 2: Cut Resistance Performance Levels (EN 388 & ANSI/ISEA 105)

The 2016 revision of both standards aligned them to use the Tomodynamometer (TDM-100) test method for more consistent and accurate results, especially for high-performance fibers.  
[10][11]

EN 388:2016 (ISO 13997 Test)	ANSI/ISEA 105:2016 (ASTM F2992-15 Test)	Force to Cut (Newtons)	Grams to Cut
Level A	Level A1	≥ 2 N	200 - 499 g
Level B	Level A2	≥ 5 N	500 - 999 g
Level C	Level A3	≥ 10 N	1000 - 1499 g
Level D	Level A4	≥ 15 N	1500 - 2199 g
Level E	Level A5	≥ 22 N	2200 - 2999 g
Level F	Level A6	≥ 30 N	3000 - 3999 g
-	Level A7	-	4000 - 4999 g
-	Level A8	-	5000 - 5999 g
-	Level A9	-	≥ 6000 g

## Experimental Protocols

### Protocol 1: Measuring Cut Resistance via Tomodynamometer (TDM-100)

This protocol outlines the methodology prescribed by ASTM F2992/F2992M-15, which is the standard test method used for the ANSI/ISEA 105 rating and is similar to the ISO 13997 test used for EN 388.[\[8\]](#)[\[12\]](#)[\[13\]](#)

1. Objective: To measure the cut resistance of a material by determining the load required for a straight-edged blade to cut through the material over a specified distance.[\[14\]](#)

2. Apparatus:

- Tomodynamometer (TDM-100) Test Machine: An instrument that moves a cutting blade across a material sample under a specified load.[\[12\]](#)
- Conductive Mandrel: A rounded metal form (radius of 38 mm) on which the sample is mounted.[\[13\]](#)

- Cutting Edge: Standardized, single-edged stainless steel razor blades. A new blade must be used for each test cut to ensure accuracy.[\[13\]](#)[\[15\]](#)

- Specimen Holder: To secure the material flat against the mandrel.

### 3. Specimen Preparation:

- Cut a minimum of five test specimens from the textile material.
- Ensure specimens are free of defects and representative of the material.
- Condition the specimens in a controlled environment as specified by the standard (typically  $21^{\circ}\text{C} \pm 3^{\circ}\text{C}$  and  $50\% \pm 8\%$  relative humidity).

### 4. Test Procedure:

- Mount a new, unused blade into the blade holder of the TDM-100 machine.
- Secure the textile specimen onto the conductive mandrel.
- Apply a specific, known load (in grams) to the blade holder.
- Initiate the test. The TDM-100 machine moves the loaded blade across the specimen at a constant speed.[\[13\]](#)
- The machine measures the distance the blade travels from initial contact until it cuts through the specimen and makes electrical contact with the conductive mandrel.[\[14\]](#)
- Record the cut-through distance and the applied load.
- Repeat the test with a new specimen and a new blade, using a different load. A minimum of three different loads must be used to generate a range of data points.[\[13\]](#)
- Perform a total of five cuts at each of the three selected loads.[\[16\]](#)

### 5. Data Analysis & Interpretation:

- Plot the applied load (y-axis) against the cut distance (x-axis).

- Generate a trendline for the data points.
- From this graph, determine the calculated cutting load in Newtons (or grams-force) required to cut through the material at a reference distance of 20 mm.[\[15\]](#)
- This final value is then used to classify the material according to the ANSI/ISEA 105 or EN 388 cut level scales (see Table 2).

## Protocol 2: Measuring Cut Resistance via Coup Test

This protocol describes the original cut test method from the EN 388 standard. It is still used for materials that do not excessively dull the blade, but for high-performance fibers like **HPPE**, the TDM-100 test is preferred and mandatory if blunting occurs.[\[10\]](#)[\[15\]](#)

1. Objective: To determine the cut resistance of a material by comparing it to a standard reference material using a rotating circular blade under a fixed load.[\[16\]](#)

2. Apparatus:

- Coup Tester: An instrument with a counter-rotating circular blade (40mm diameter) that moves back and forth over the test specimen.[\[17\]](#)
- Fixed Load: A standard load of 5 Newtons (approx. 500 grams) is applied to the blade.[\[16\]](#)  
[\[17\]](#)
- Specimen Holder: To keep the test material and reference fabric in place.
- Reference Material: A standard cotton canvas fabric for calibration.[\[16\]](#)

3. Specimen Preparation:

- Cut test specimens and reference fabric samples to the required dimensions.
- Condition the specimens as per the standard.

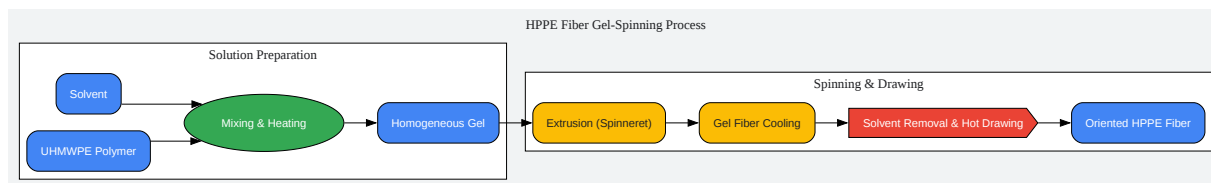
4. Test Procedure:

- The test begins by performing a cut test on the reference cotton fabric to calibrate the blade's initial sharpness.
- The textile specimen is then placed in the machine, and the rotating blade moves back and forth under the 5N load until it cuts through.
- The machine records the number of cycles required for cut-through.
- A second cut test is performed on the reference cotton fabric to measure the final sharpness of the blade.
- This sequence (reference fabric, test specimen, reference fabric) is repeated five times.[16]

#### 5. Data Analysis & Interpretation:

- A "cut index" is calculated as a ratio of the number of cycles needed to cut the test specimen versus the average number of cycles needed to cut the reference fabric.[16]
- The average of the five calculated cut indices determines the final result.
- This result corresponds to a performance level from 1 to 5 under the EN 388 Coup Test rating.[18] This test is not recommended for materials that achieve a level 3 or higher, as blade dulling can lead to inaccurate results.[8]

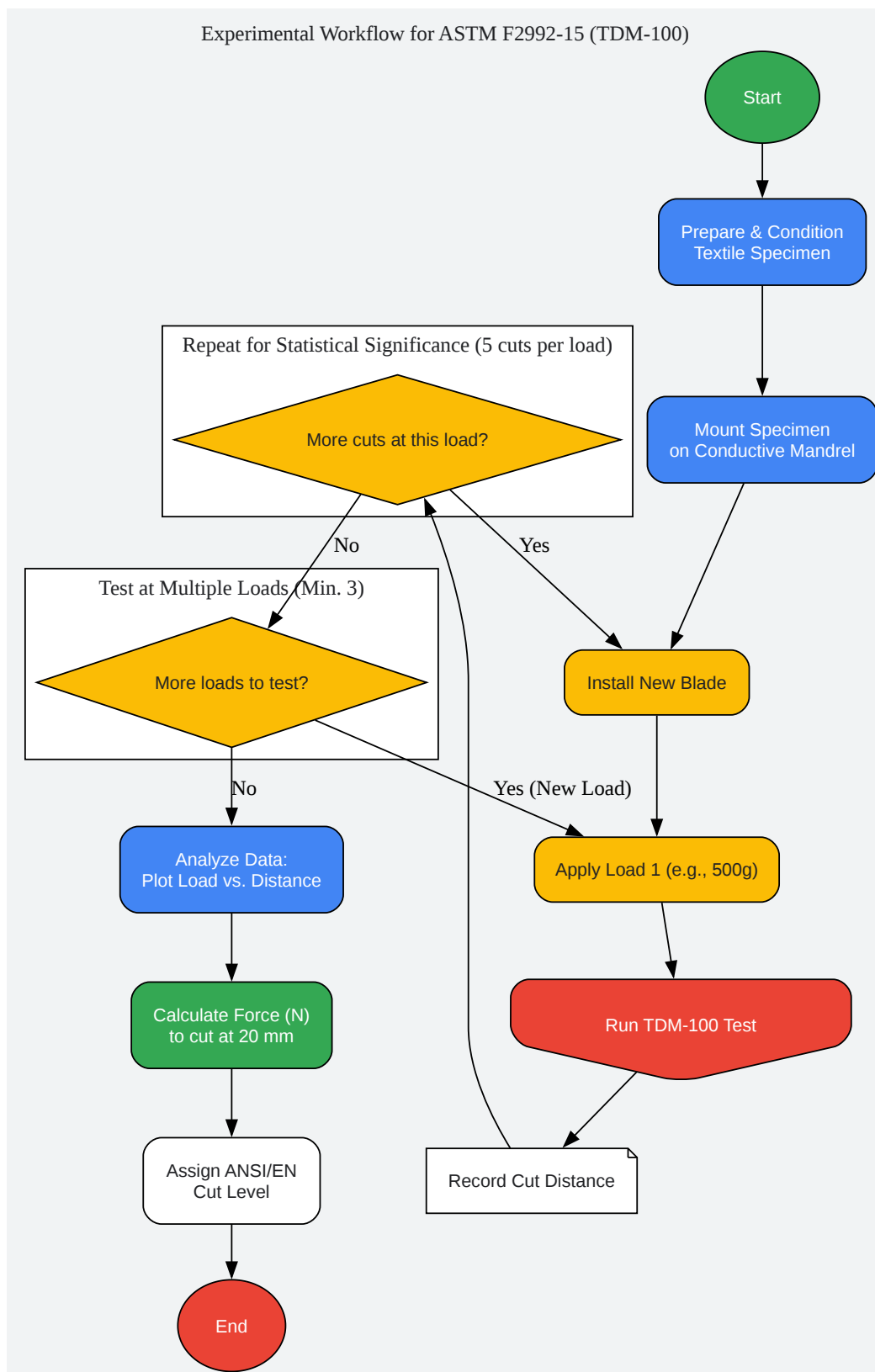
## Visualizations



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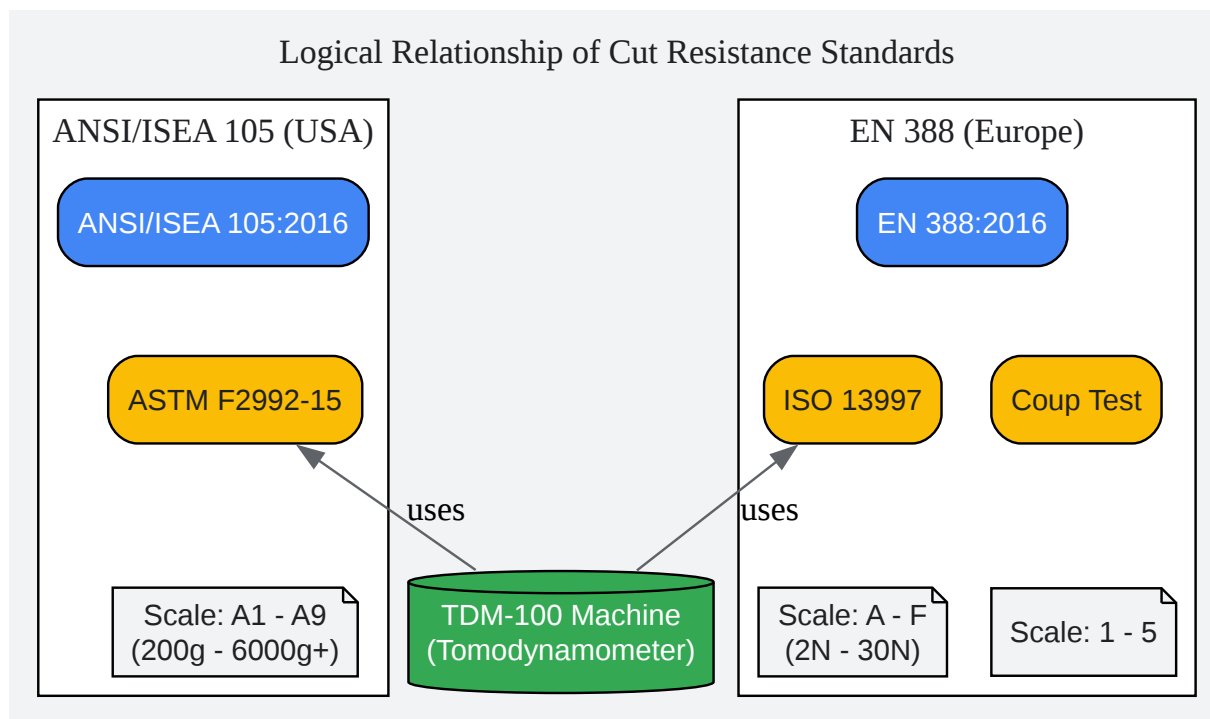
Caption: Workflow of the gel-spinning process used to manufacture high-performance polyethylene (**HPPE**) fibers.





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Caption: Step-by-step experimental workflow for determining cut resistance using the TDM-100 apparatus.



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Caption: Comparison of the primary North American (ANSI) and European (EN) standards for cut resistance testing.

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